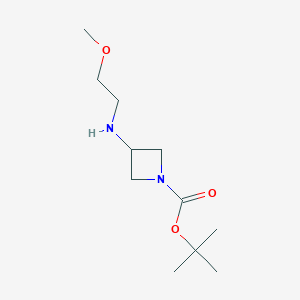

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic naming of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate follows the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen atoms. The complete International Union of Pure and Applied Chemistry name precisely describes the molecular structure, beginning with the tert-butyl ester functionality and proceeding through the substitution pattern on the azetidine ring system. The compound bears the Chemical Abstracts Service registry number 887581-27-3, which provides unambiguous identification in chemical databases.

The molecular formula C₁₁H₂₂N₂O₃ indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 230.3 grams per mole. The structural formula reveals a tert-butyl carbamate protecting group attached to the nitrogen atom at position 1 of the azetidine ring, while position 3 carries an amino substituent that is further derivatized with a 2-methoxyethyl group. This substitution pattern creates potential stereochemical considerations, as the azetidine ring can adopt different conformational states that may influence the spatial arrangement of the substituents.

The compound exists as a single constitutional isomer due to the specific connectivity pattern described in the International Union of Pure and Applied Chemistry name. However, conformational isomerism becomes relevant when considering the three-dimensional arrangement of the molecule, particularly regarding the orientation of the 2-methoxyethylamino side chain relative to the azetidine ring plane. The tert-butyl carbamate group at nitrogen-1 provides steric bulk that can influence the preferred conformational states of the entire molecule through intramolecular interactions.

Properties

IUPAC Name |

tert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)12-5-6-15-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWMAVJTLVIWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697019 | |

| Record name | tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-27-3 | |

| Record name | tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, with the CAS number 887581-27-3, is a heterocyclic compound notable for its potential biological activities. Its unique structure, characterized by a tert-butyl group and a methoxyethyl amino moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's amino functional group allows it to participate in hydrogen bonding and ionic interactions, which are critical for binding to receptors or enzymes.

Potential Targets

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

Pharmacological Effects

Research has indicated that compounds similar to this compound may exhibit:

- Antidepressant-like effects : By modulating neurotransmitter systems.

- Anti-inflammatory properties : Through inhibition of pro-inflammatory cytokines.

Study 1: Neuropharmacological Evaluation

A study conducted on a related azetidine derivative demonstrated significant antidepressant-like effects in rodent models. The mechanism was linked to enhanced serotonergic and noradrenergic neurotransmission, suggesting that this compound may share similar properties.

Study 2: Enzyme Interaction

In vitro assays revealed that related compounds can inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of serotonin and norepinephrine in the synaptic cleft, potentially enhancing mood and cognitive functions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 887581-27-3 |

| Purity | ≥97% |

| Biological Activity | Observations |

|---|---|

| Antidepressant-like effects | Increased serotonin levels |

| Anti-inflammatory properties | Reduced cytokine production |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The azetidine ring structure provides a scaffold that can enhance the stability and bioactivity of pharmaceutical compounds. Research indicates that derivatives of azetidine, including tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, are being studied for their potential as drug candidates targeting various diseases, including cancer and inflammatory disorders.

Case Study: JAK Inhibitors

A notable application of azetidine derivatives is their use as Janus kinase (JAK) inhibitors. These inhibitors are crucial in treating autoimmune diseases and certain cancers. The compound's ability to modulate kinase activity could lead to significant therapeutic advancements .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its functional groups can undergo various chemical reactions, making it versatile for creating more complex structures. For instance, it can be used in the synthesis of novel pharmaceuticals or as an intermediate in the production of specialty chemicals.

Synthetic Pathways

The synthesis typically involves the alkylation of azetidine derivatives under basic conditions, which can be optimized for yield and purity . The following table summarizes common synthetic routes:

| Synthetic Method | Conditions | Yield (%) |

|---|---|---|

| Alkylation with 2-methoxyethyl | Base-catalyzed reaction | High |

| Cyclization of precursors | Heat and solvent optimization | Moderate to High |

Materials Science

Applications in Polymer Chemistry

Due to its reactivity, this compound is explored for applications in polymer chemistry. It can be used to create specialty polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics.

Case Study: Specialty Polymers

Research has demonstrated that incorporating azetidine derivatives into polymer matrices can improve mechanical strength and thermal resistance, making them suitable for high-performance applications .

Biological Research

Mechanism of Action

The compound's biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of biological pathways, which is crucial for its potential therapeutic applications .

Biological Activity Studies

Studies have shown that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer effects. Ongoing research aims to elucidate the precise mechanisms through which these compounds exert their effects on cellular processes .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, enabling selective deprotection to expose the azetidine amine. Common methods include:

| Reaction Conditions | Products | Applications |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 3-((2-Methoxyethyl)amino)azetidine (free amine) | Intermediate for further derivatization |

| HCl in dioxane | Hydrochloride salt of the free amine | Pharmaceutical synthesis |

The liberated amine can participate in nucleophilic substitutions or serve as a ligand in coordination chemistry.

Reactivity of the (2-Methoxyethyl)amino Group

The secondary amine in the side chain exhibits nucleophilic character, enabling:

Acylation Reactions

Reaction with acyl chlorides or anhydrides forms amides:

Example: Acetylation with acetyl chloride yields tert-butyl 3-(N-acetyl-2-methoxyethylamino)azetidine-1-carboxylate .

Alkylation Reactions

The amine reacts with alkyl halides or epoxides to form tertiary amines:

Electron-deficient alkylating agents (e.g., methyl iodide) are typically used.

Oxidation

Oxidative cleavage of the methoxyethyl chain may occur under strong oxidizing agents (e.g., KMnO₄), yielding aldehydes or carboxylic acids .

Azetidine Ring Reactivity

The strained four-membered azetidine ring participates in:

Ring-Opening Reactions

Nucleophiles (e.g., Grignard reagents) attack the β-carbon, leading to ring expansion or fragmentation:

.

Electrophilic Substitution

Electrophiles target the nitrogen or α-carbon, though steric hindrance from the Boc group limits reactivity .

Methoxyethyl Chain Modifications

The methoxy group undergoes demethylation with BBr₃ or HI to form hydroxyl derivatives:

.

Stability and Side Reactions

-

Hydrolysis : The ester group in the Boc moiety is stable under basic conditions but hydrolyzes slowly in aqueous acid.

-

Thermal Decomposition : Above 150°C, the Boc group may decompose, releasing CO₂ and isobutylene.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader family of tert-butyl azetidine-1-carboxylate derivatives. Key structural variations among analogues include:

*Estimated based on molecular formula C₁₂H₂₂N₂O₄ .

Physicochemical and Functional Properties

- Lipophilicity: The target compound’s (2-methoxyethyl)amino group reduces logP compared to ethoxy-ester analogues (e.g., CAS 1463522-56-6) but increases it relative to hydroxyethyl derivatives (CAS 152537-03-6) .

- Hydrogen Bonding: The amino and methoxy groups provide dual hydrogen-bond donors/acceptors, unlike morpholine or pyrazole derivatives, which rely on heterocyclic lone pairs .

- Stability : Boc protection prevents azetidine ring opening under acidic conditions, a common issue in unsubstituted azetidines .

Preparation Methods

Activation of Azetidine Carboxylate or Hydroxy Group

- Activation of the carboxyl group : Using reagents such as 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature for about 1 hour to form an activated intermediate.

- Conversion of hydroxy group to a leaving group : Potassium tert-butoxide in anhydrous THF can be used to deprotonate tert-butyl 3-hydroxyazetidine-1-carboxylate, enabling nucleophilic substitution reactions with alkyl halides or other electrophiles.

Introduction of the 2-Methoxyethyl Amino Group

- The 2-methoxyethylamine moiety is introduced by nucleophilic substitution or amidation reactions.

- For example, N,O-dimethylhydroxylamine hydrochloride and triethylamine in solvents like dimethylformamide (DMF) or dichloromethane (DCM) facilitate the formation of methoxy(methyl)carbamoyl azetidine intermediates, which can be further elaborated to the target compound.

- Alternatively, direct amination of the azetidine ring nitrogen with 2-methoxyethylamine under controlled conditions can be performed, often in the presence of base and anhydrous solvents to avoid side reactions.

Coupling and Purification

- Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to facilitate amide bond formation in mild conditions (e.g., room temperature, 16 hours) in dichloromethane or DMF.

- Purification is typically achieved by extraction with aqueous sodium bicarbonate and organic solvents, followed by drying over sodium sulfate and concentration under reduced pressure. Final purification is often done by reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography.

Representative Experimental Procedure

Alternative Synthetic Routes and Variations

- Grignard Reagent Addition : The reaction of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate with aryl or alkyl magnesium bromides (e.g., thiophen-2-ylmagnesium bromide) in THF at low temperature (-78°C to room temperature) can be used to introduce additional substituents, which may be part of analog synthesis.

- Use of Chlorotrimethylsilane and Organomagnesium Reagents : Chlorotrimethylsilane in THF followed by addition of 2-propylmagnesium chloride has been employed to activate intermediates for further functionalization steps.

- Deprotection Steps : Removal of the Boc group with trifluoroacetic acid (TFA) in dichloromethane or dioxane can yield azetidine salts, which can be further reacted to form urea derivatives or other functionalized azetidines.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | tert-Butyl 3-hydroxyazetidine-1-carboxylate, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid |

| Solvents | THF, DMF, DCM, acetonitrile |

| Bases | Potassium tert-butoxide, triethylamine |

| Coupling Agents | HATU, CDI |

| Temperature | 0°C to room temperature (20-25°C) |

| Reaction Times | 1 h to 16 h depending on step |

| Purification | Extraction, drying, silica gel chromatography, RP-HPLC |

| Yields | Typically 65-96% in key steps |

Research Findings and Notes

- The use of potassium tert-butoxide in anhydrous THF enables efficient deprotonation and activation of the hydroxyazetidine intermediate for nucleophilic substitution.

- Coupling with HATU in the presence of triethylamine provides high yields (up to 83%) of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate derivatives, which are key intermediates for further elaboration to the target compound.

- The synthetic route is versatile, allowing introduction of various substituents on the azetidine ring nitrogen or 3-position, facilitating the preparation of analogs for pharmaceutical research.

- Purification by RP-HPLC under basic conditions ensures high purity of the final product, critical for biological evaluation.

- The methodology avoids harsh conditions, preserving the integrity of the azetidine ring and the Boc protecting group.

Q & A

Q. How to investigate degradation pathways under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.